molecular formula C17H13N3O4 B13397448 3-[6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid

3-[6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid

Cat. No.: B13397448
M. Wt: 323.30 g/mol
InChI Key: DJJQHLKMKWKKCN-SOFGYWHQSA-N
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Description

3-[6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes an imidazo[1,2-a]pyridine core, which is fused with a pyridine ring and substituted with a nitrophenyl group and an acrylic acid moiety.

Preparation Methods

The synthesis of 3-[6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid can be achieved through various synthetic routes. . This process typically involves the use of catalysts and specific reaction conditions to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using similar routes but optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

3-[6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The nitrophenyl group can undergo electrophilic substitution reactions, while the acrylic acid moiety can participate in nucleophilic addition reactions.

    Condensation: The imidazo[1,2-a]pyridine core can undergo condensation reactions with aldehydes or ketones to form more complex structures.

Scientific Research Applications

3-[6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells . The nitrophenyl group and the imidazo[1,2-a]pyridine core play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

3-[6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid can be compared with other imidazo[1,2-a]pyridine derivatives:

The uniqueness of this compound lies in its specific substituents, which confer unique chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H13N3O4

Molecular Weight

323.30 g/mol

IUPAC Name

(E)-3-[6-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid

InChI

InChI=1S/C17H13N3O4/c1-11-5-7-15-18-17(12-3-2-4-13(9-12)20(23)24)14(19(15)10-11)6-8-16(21)22/h2-10H,1H3,(H,21,22)/b8-6+

InChI Key

DJJQHLKMKWKKCN-SOFGYWHQSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C2/C=C/C(=O)O)C3=CC(=CC=C3)[N+](=O)[O-])C=C1

Canonical SMILES

CC1=CN2C(=NC(=C2C=CC(=O)O)C3=CC(=CC=C3)[N+](=O)[O-])C=C1

Origin of Product

United States

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